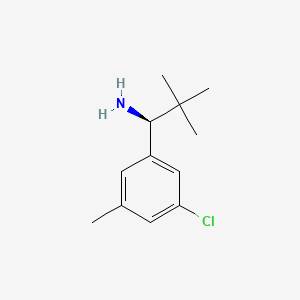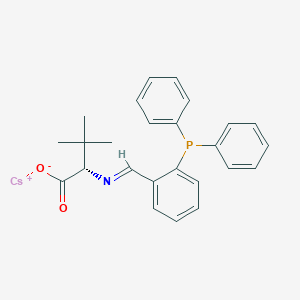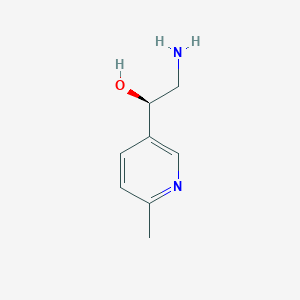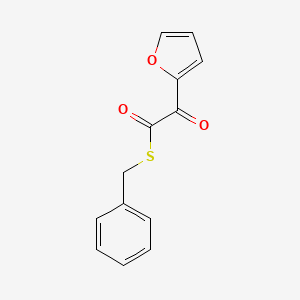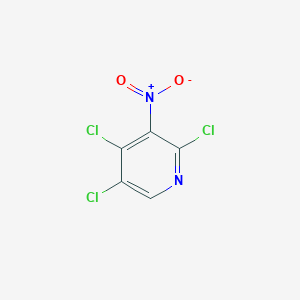
2,4,5-Trichloro-3-nitropyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-Trichloro-3-nitropyridine is a chemical compound belonging to the class of nitropyridines. It is characterized by the presence of three chlorine atoms and one nitro group attached to a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trichloro-3-nitropyridine typically involves the nitration of 2,4,5-trichloropyridine. One common method is the reaction of 2,4,5-trichloropyridine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .
化学反应分析
Types of Reactions: 2,4,5-Trichloro-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions:
Substitution: Reagents such as sodium amide or thiourea are commonly used for substitution reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, products such as 2,4,5-triaminopyridine or 2,4,5-trithiopyridine can be obtained.
Reduction Products: The primary product of reduction is 2,4,5-trichloro-3-aminopyridine.
科学研究应用
2,4,5-Trichloro-3-nitropyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,4,5-Trichloro-3-nitropyridine is primarily based on its ability to undergo various chemical transformations. The nitro group can participate in redox reactions, while the chlorine atoms can be substituted by different nucleophiles. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile reagent in chemical synthesis .
相似化合物的比较
2,4,6-Trichloro-3-nitropyridine: Similar in structure but with a different substitution pattern, leading to distinct reactivity and applications.
2,4-Dichloro-3-nitropyridine: Lacks one chlorine atom compared to 2,4,5-Trichloro-3-nitropyridine, resulting in different chemical properties.
3,5-Dichloro-2-nitropyridine: Another related compound with different substitution positions, affecting its reactivity and use.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized compounds and in various research applications .
属性
分子式 |
C5HCl3N2O2 |
|---|---|
分子量 |
227.43 g/mol |
IUPAC 名称 |
2,4,5-trichloro-3-nitropyridine |
InChI |
InChI=1S/C5HCl3N2O2/c6-2-1-9-5(8)4(3(2)7)10(11)12/h1H |
InChI 键 |
OWIVJWKLOMCHFL-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


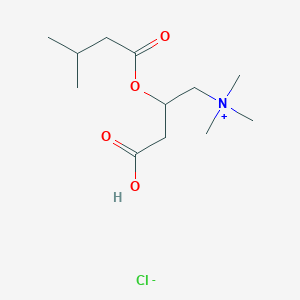
![2,9-Diazaspiro[5.5]undecan-3-one](/img/structure/B12843571.png)
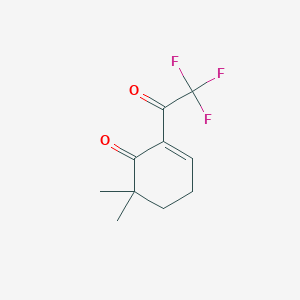
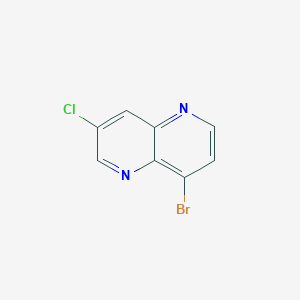
![3-{2-[2-(2-(Diphenylamino)-3-{2-[1-(3-sulfonatopropyl)naphtho[1,2-d][1,3]thiazol-1-ium-2-yl]ethenyl}-2-cyclopenten-1-ylidene)ethylidene]naphtho[1,2-d][1,3]thiazol-1-yl}-1-propanesulfonate](/img/structure/B12843601.png)
![N-[(2-Chlorophenyl)methyl]glycine ethyl ester](/img/structure/B12843602.png)
![5-(Piperazin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B12843608.png)
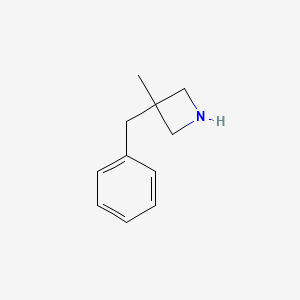
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid hydrochloride](/img/structure/B12843617.png)

